molecular formula C18H16N2O3 B2975280 N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941949-46-8

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2975280
CAS RN: 941949-46-8
M. Wt: 308.337
InChI Key: CEDZPUKZRRZJCZ-UHFFFAOYSA-N
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Description

The compound “N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . This particular compound has additional functional groups, including a carboxamide group and a hydroxy group, which may influence its properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the quinoline, with the additional functional groups contributing to the overall polarity and reactivity of the molecule. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .


Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The presence of the carboxamide group might make the compound susceptible to hydrolysis or condensation reactions. The hydroxy group could potentially be involved in elimination or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxamide and hydroxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Systems

This compound serves as a versatile starting material for synthesizing various heterocyclic systems, particularly the pyrimidine skeleton. Pyrimidines are commonly found in pharmaceuticals, fungicides, and herbicides. The ability to synthesize diverse heterocyclic structures is crucial for developing new drugs and agricultural chemicals .

Environmental Monitoring

Derivatives of this compound, such as N-methylcarbamates, are used as internal standards or surrogates in environmental analysis. For instance, they are employed in US EPA Method 531 for monitoring n-methylcarbamoyloximes and n-methylcarbamates in drinking water and groundwater. This is vital for assessing the presence of pesticides and ensuring water safety .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many quinoline derivatives exhibit biological activity and are used as pharmaceuticals .

Future Directions

Research into quinoline derivatives is ongoing, with many studies focusing on their potential applications in medicine . Future research on this specific compound could involve further exploration of its synthesis, properties, and potential applications.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-7-11(2)9-12(8-10)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDZPUKZRRZJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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